Cannabigerorcin

Vue d'ensemble

Description

La cannabigerorcine est un phytocannabinoïde, un composé naturel présent dans le plant de cannabis. Elle est connue pour sa structure chimique unique et ses propriétés thérapeutiques potentielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La cannabigerorcine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique l'utilisation d'une allylation favorisée par l'alumine. Ce processus implique généralement la réaction de précurseurs spécifiques dans des conditions contrôlées pour produire de la cannabigerorcine .

Méthodes de production industrielle : La production industrielle de cannabigerorcine implique souvent l'extraction de cannabinoïdes à partir de matière végétale de cannabis. Les solvants les plus couramment signalés pour l'extraction comprennent le méthanol et le chloroforme . Ces solvants sont utilisés pour isoler et purifier le composé de la matière végétale.

Analyse Des Réactions Chimiques

Types de réactions : La cannabigerorcine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés pour oxyder la cannabigerorcine.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.

Substitution : Divers nucléophiles peuvent être utilisés dans des réactions de substitution pour introduire différents groupes fonctionnels dans la molécule.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés plus saturés.

4. Applications de la recherche scientifique

La cannabigerorcine a une large gamme d'applications de recherche scientifique :

Biologie : Le composé est étudié pour ses effets potentiels sur les systèmes biologiques, y compris son interaction avec divers récepteurs et enzymes.

Industrie : La cannabigerorcine est utilisée dans le développement de produits à base de cannabinoïdes, y compris les produits pharmaceutiques et les nutraceutiques.

5. Mécanisme d'action

La cannabigerorcine exerce ses effets en interagissant avec des cibles moléculaires et des voies spécifiques. Elle agit principalement sur les récepteurs cannabinoïdes, y compris le récepteur cannabinoïde de type 1 et le récepteur cannabinoïde de type 2 . Ces récepteurs sont impliqués dans divers processus physiologiques, tels que la modulation de la douleur, l'inflammation et la neurotransmission. De plus, la cannabigerorcine peut interagir avec d'autres récepteurs et canaux ioniques, contribuant à ses effets divers.

Applications De Recherche Scientifique

Pharmacological Properties

CBGO is recognized for its non-psychoactive nature, similar to its parent compound cannabigerol (CBG). Research indicates that CBGO may possess various pharmacological effects, including:

- Anti-inflammatory Effects : CBGO has shown promise in reducing inflammation through modulation of the endocannabinoid system and interaction with various receptors such as CB1 and CB2. Studies suggest that cannabinoids can inhibit pro-inflammatory cytokines and pathways involved in inflammation .

- Neuroprotective Properties : Preliminary studies indicate that CBGO may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like multiple sclerosis and Parkinson's disease. The modulation of microglial activation and reduction of oxidative stress are key mechanisms observed in preclinical models .

- Antioxidant Activity : Similar to CBG, CBGO exhibits antioxidant properties that help combat oxidative stress. This activity could be beneficial in various conditions characterized by oxidative damage, including skin disorders and chronic inflammatory diseases .

Neuroprotection in Multiple Sclerosis

A study investigating the effects of cannabinoids on microglial activation found that CBGO significantly reduced cytokine production associated with neuroinflammation. This suggests a potential role for CBGO in managing multiple sclerosis by modulating immune responses within the central nervous system .

Skin Health Applications

In dermatological research, a formulation containing CBGO demonstrated significant improvements in skin hydration and reduction of irritation caused by UV exposure. The study highlighted its antioxidant properties and ability to enhance skin barrier function, indicating potential applications in skincare products .

Data Table: Summary of Research Findings on Cannabigerorcin

| Study Focus | Findings | Potential Applications |

|---|---|---|

| Anti-inflammatory Effects | Reduced pro-inflammatory cytokines; modulated immune response | Treatment of inflammatory diseases |

| Neuroprotection | Decreased microglial activation; reduced oxidative stress | Neurodegenerative disease management |

| Antioxidant Activity | Inhibited oxidative damage; comparable efficacy to established antioxidants | Skincare formulations; chronic disease |

| Antibacterial Properties | Inhibited bacterial growth; potential synergy with antibiotics | Addressing antibiotic resistance |

Mécanisme D'action

Cannabigerorcin exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on cannabinoid receptors, including cannabinoid receptor type 1 and cannabinoid receptor type 2 . These receptors are involved in various physiological processes, such as pain modulation, inflammation, and neurotransmission. Additionally, this compound may interact with other receptors and ion channels, contributing to its diverse effects.

Comparaison Avec Des Composés Similaires

La cannabigerorcine est unique parmi les phytocannabinoïdes en raison de sa structure chimique et de ses propriétés spécifiques. Des composés similaires comprennent :

Cannabigerol : Un autre phytocannabinoïde avec un potentiel thérapeutique similaire.

Cannabichromène : Connu pour ses propriétés anti-inflammatoires et analgésiques.

Cannabidiol : Largement étudié pour son potentiel dans le traitement de l'épilepsie et de l'anxiété.

Bien que ces composés partagent certaines similitudes, la structure unique de la cannabigerorcine et ses interactions avec les cibles moléculaires en font un composé distinct et précieux dans la recherche scientifique .

Activité Biologique

Cannabigerorcin (CBGOR) is a lesser-known phytocannabinoid derived from the cannabis plant, specifically a non-psychoactive compound that has gained attention for its potential biological activities. As a derivative of cannabigerol (CBG), CBGOR is part of the broader category of cannabinoids that interact with the endocannabinoid system, influencing various physiological processes.

Pharmacological Properties

This compound exhibits a range of biological activities, which can be summarized as follows:

- Anti-inflammatory Effects : CBGOR has shown potential in reducing inflammation through mechanisms involving the inhibition of cyclooxygenase (COX) enzymes, similar to its parent compound CBG. Studies indicate that CBG and its derivatives can inhibit COX-1 and COX-2 activity, which are critical in the inflammatory response .

- Antibacterial and Antifungal Activities : Research has demonstrated that CBGOR possesses antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

- Antioxidant Activity : CBGOR's ability to modulate oxidative stress markers suggests it may play a role in protecting cells from oxidative damage, which is crucial in various diseases, including cancer .

- Neuromodulatory Effects : Similar to other cannabinoids, CBGOR may influence neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders .

This compound interacts with several receptors and pathways:

- G-Protein-Coupled Receptors (GPCRs) : CBGOR binds to cannabinoid receptors CB1 and CB2, influencing pathways associated with pain modulation, inflammation, and immune response .

- Transient Receptor Potential (TRP) Channels : It acts on TRP channels, which are involved in sensory perception and pain signaling. This interaction may contribute to its analgesic properties .

- Peroxisome Proliferator-Activated Receptors (PPARs) : CBGOR may activate PPARs, which are involved in regulating metabolism and inflammation .

Case Studies

- In Vivo Studies : Research on animal models has shown that CBGOR can significantly reduce inflammatory markers and improve outcomes in conditions such as colitis and neuropathic pain. For instance, administration of CBGOR resulted in decreased levels of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines .

- In Vitro Studies : Cell culture studies have demonstrated that CBGOR can inhibit the growth of certain cancer cell lines while exhibiting low toxicity to normal cells. This selective cytotoxicity is promising for developing cancer therapies .

Comparative Analysis with Other Cannabinoids

| Compound | Anti-inflammatory | Antibacterial | Antioxidant | Neuromodulatory |

|---|---|---|---|---|

| Cannabigerol | Yes | Yes | Yes | Yes |

| This compound | Yes | Yes | Yes | Potentially |

| Cannabidiol | Yes | Limited | Yes | Yes |

Future Directions

Research into this compound is still in its early stages, but its potential applications are vast. Future studies should focus on:

- Clinical Trials : Conducting human trials to evaluate the efficacy and safety of CBGOR in treating various conditions.

- Chemical Modifications : Exploring synthetic derivatives to enhance bioavailability and therapeutic effects.

- Mechanistic Studies : Further elucidating the specific pathways through which CBGOR exerts its biological effects will be crucial for understanding its full therapeutic potential.

Propriétés

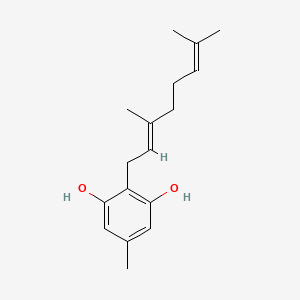

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-methylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-12(2)6-5-7-13(3)8-9-15-16(18)10-14(4)11-17(15)19/h6,8,10-11,18-19H,5,7,9H2,1-4H3/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXGGZQFZIVMF-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345178 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38106-51-3 | |

| Record name | Cannabigerorcin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.